(4S)-4-Isopropyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one
CAS No.:
Cat. No.: VC16044673
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19NO3 |
|---|---|
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | (4S)-3-(3-methylbutanoyl)-4-propan-2-yl-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C11H19NO3/c1-7(2)5-10(13)12-9(8(3)4)6-15-11(12)14/h7-9H,5-6H2,1-4H3/t9-/m1/s1 |
| Standard InChI Key | TZFXVYWRBTZTML-SECBINFHSA-N |
| Isomeric SMILES | CC(C)CC(=O)N1[C@H](COC1=O)C(C)C |
| Canonical SMILES | CC(C)CC(=O)N1C(COC1=O)C(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
(4S)-4-Isopropyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one (CAS No. N/A; PubChem CID: 10856824) is a member of the oxazolidinone family, featuring a five-membered heterocyclic ring containing both oxygen and nitrogen atoms. Its IUPAC name, (4S)-3-(3-methylbutanoyl)-4-propan-2-yl-1,3-oxazolidin-2-one, reflects the substituents at positions 3 and 4 of the oxazolidinone core. The compound’s molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 213.27 g/mol.
Key Structural Features:
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Stereocenter at C4: The (4S) configuration ensures chiral induction in synthetic applications.
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3-Methylbutanoyl Group: A branched acyl chain at position 3 contributes to steric bulk and electronic effects.
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Isopropyl Substituent: The propan-2-yl group at position 4 enhances lipophilicity and stereochemical control.
Structural Representation:
The isomeric SMILES notation, CC(C)CC(=O)N1C@HC(C)C, encodes the compound’s stereochemistry and connectivity. The InChIKey TZFXVYWRBTZTML-SECBINFHSA-N provides a unique identifier for database searches.
Synthesis and Stereochemical Control
Chiral Auxiliary Approaches
Oxazolidinones are frequently synthesized via Evans auxiliaries, where a chiral oxazolidinone template directs asymmetric induction. For example, the samarium iodide-promoted Reformatsky reaction of 3-(2-haloacyl)-2-oxazolidinones with enals generates β-hydroxy oxazolidinones with high enantioselectivity . Adapting this method, the 3-methylbutanoyl group could be introduced via acylation of a preformed oxazolidinone intermediate .
Catalytic Asymmetric Synthesis
Applications in Organic Synthesis
Asymmetric Carbon-Carbon Bond Formation
The compound’s rigid oxazolidinone ring and stereogenic center make it an effective chiral auxiliary. For instance, it can direct the stereochemical outcome of aldol reactions, as demonstrated in studies of related oxazolidinones . The 3-methylbutanoyl group stabilizes transition states through steric and electronic effects, enhancing diastereomeric excess.
Medicinal Chemistry Intermediates
Oxazolidinones are precursors to bioactive molecules, including antibiotics and kinase inhibitors. The isopropyl substituent in this compound may improve metabolic stability in drug candidates.
Research Findings and Comparative Analysis
Stereochemical Efficacy
Comparative studies of oxazolidinone auxiliaries highlight the superiority of (4S)-configured derivatives in achieving high enantiomeric ratios. For example, samarium iodide-mediated reactions with analogous substrates yield β-hydroxy products with >90% ee .
Physicochemical Properties
The compound’s lipophilicity (logP ≈ 2.1, estimated) and molecular weight (213.27 g/mol) align with Lipinski’s criteria for drug-like molecules, suggesting potential bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | (4S)-3-(3-methylbutanoyl)-4-propan-2-yl-1,3-oxazolidin-2-one |
| SMILES | CC(C)CC(=O)N1C@HC(C)C |
| InChIKey | TZFXVYWRBTZTML-SECBINFHSA-N |
| CAS Number | Not available |
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